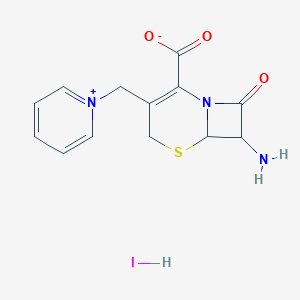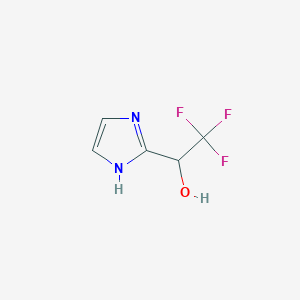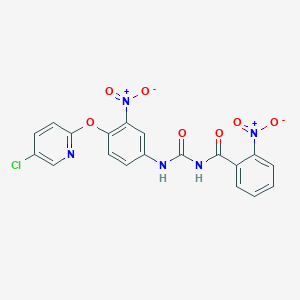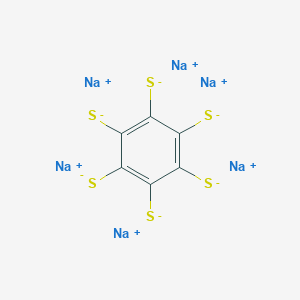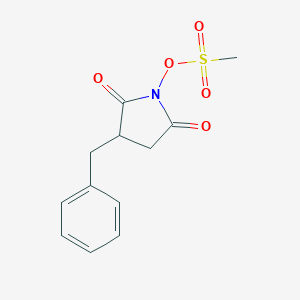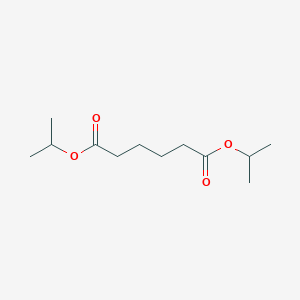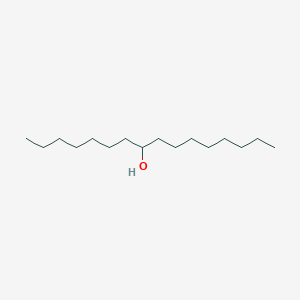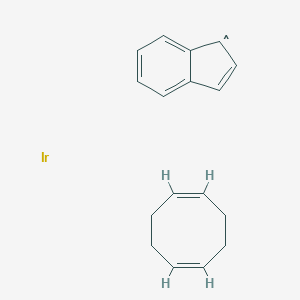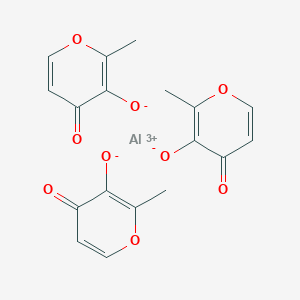
Aluminum maltolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aluminum maltolate is a coordination compound formed between aluminum and maltol (3-hydroxy-2-methyl-4-pyrone). This compound has garnered significant interest due to its potential neurotoxic effects and its role in various biological and chemical processes. This compound is known for its ability to cross the blood-brain barrier, making it a subject of study in neurodegenerative diseases such as Alzheimer’s disease .
准备方法
Synthetic Routes and Reaction Conditions: Aluminum maltolate can be synthesized by reacting aluminum nitrate nonahydrate with maltol in a 3:1 molar ratio. The reaction is typically carried out in an aqueous solution with the pH adjusted to around 8.6. The mixture is then heated for a few minutes to facilitate the formation of the this compound complex .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the same principles as laboratory synthesis. Scaling up the process would require careful control of reaction conditions to ensure the purity and stability of the compound.
化学反应分析
Types of Reactions: Aluminum maltolate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under certain conditions, leading to the formation of different oxidation states of aluminum.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Ligand substitution reactions can occur, where the maltol ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Various ligands, including other organic molecules, can be introduced under controlled conditions to study substitution reactions.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminum oxide, while substitution reactions can produce a variety of aluminum-ligand complexes .
科学研究应用
Aluminum maltolate has several scientific research applications:
Chemistry: It is used to study coordination chemistry and the behavior of metal-ligand complexes.
Biology: The compound is investigated for its effects on cellular processes, particularly in relation to neurotoxicity and oxidative stress.
Medicine: Research focuses on its potential role in neurodegenerative diseases like Alzheimer’s disease, where it is used to model the effects of aluminum exposure on neuronal cells.
Industry: While not widely used industrially, this compound’s properties make it a candidate for various applications, including materials science and catalysis
作用机制
Aluminum maltolate exerts its effects primarily through its ability to induce oxidative stress and disrupt cellular homeostasis. The compound can trigger ferroptosis, a type of programmed cell death associated with the accumulation of reactive oxygen species. This process involves the inhibition of the cysteine/glutamate antiporter system, leading to the depletion of cellular glutathione and inactivation of glutathione peroxidase . Additionally, this compound can interact with amyloid precursor protein and other molecular targets, contributing to the pathogenesis of neurodegenerative diseases .
相似化合物的比较
Gallium maltolate: Similar to aluminum maltolate, gallium maltolate is a coordination compound with potential therapeutic applications.
Iron maltolate: This compound is studied for its role in iron metabolism and its potential use in treating iron deficiency.
Uniqueness of this compound: this compound is unique due to its strong neurotoxic effects and its ability to cross the blood-brain barrier. This makes it particularly relevant in studies of neurodegenerative diseases. Unlike gallium maltolate, which has therapeutic potential, this compound is primarily studied for its toxicological effects .
属性
CAS 编号 |
103616-17-7 |
|---|---|
分子式 |
C18H15AlO9 |
分子量 |
402.3 g/mol |
IUPAC 名称 |
3-bis[(2-methyl-4-oxopyran-3-yl)oxy]alumanyloxy-2-methylpyran-4-one |
InChI |
InChI=1S/3C6H6O3.Al/c3*1-4-6(8)5(7)2-3-9-4;/h3*2-3,8H,1H3;/q;;;+3/p-3 |
InChI 键 |
LIRCFGBNQPWVRY-UHFFFAOYSA-K |
SMILES |
CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].CC1=C(C(=O)C=CO1)[O-].[Al+3] |
规范 SMILES |
CC1=C(C(=O)C=CO1)O[Al](OC2=C(OC=CC2=O)C)OC3=C(OC=CC3=O)C |
同义词 |
Al maltolate aluminum maltol aluminum maltolate tris(maltonato)aluminum(III) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


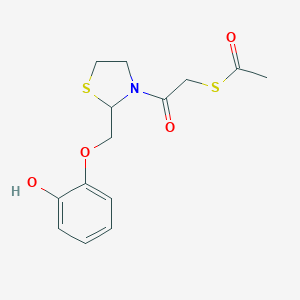
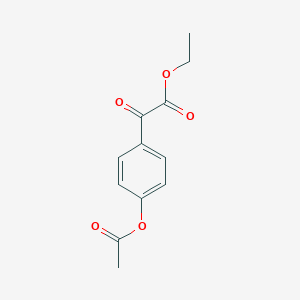
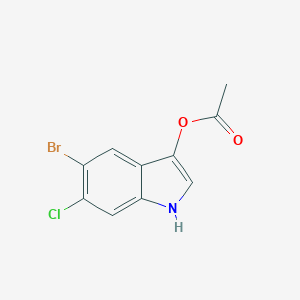
![4-[(1R)-2-[butyl(nitroso)amino]-1-hydroxyethyl]-2-diazoniophenolate](/img/structure/B33850.png)

